Cas no 25372-10-5 (1H-Imidazole,1-(4-methylphenyl)-)

1H-Imidazole,1-(4-methylphenyl)- structure
25372-10-5 structure
Product Name:1H-Imidazole,1-(4-methylphenyl)-
CAS No:25372-10-5
MF:C10H10N2
MW:158.199801921844
CID:239144
PubChem ID:5302935
Update Time:2025-04-19

1H-Imidazole,1-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,1-(4-methylphenyl)-
    • 1-(4-methylphenyl)imidazole
    • 1-(4-Methylphenyl)-1H-imidazole
    • 1-p-Tolylimidazole
    • Imidazole,1-p-tolyl- (8CI)
    • N-(4-Methylphenyl)imidazole
    • AKOS003395082
    • CS-0320595
    • 25372-10-5
    • DTXSID20415435
    • SCHEMBL171705
    • 1H-Imidazole, 1-(4-methylphenyl)-
    • 1-p-Tolyl-1H-imidazole
    • 1-(p-tolyl)-1H-imidazole
    • J-015966
    • Inchi: 1S/C10H10N2/c1-9-2-4-10(5-3-9)12-7-6-11-8-12/h2-8H,1H3
    • InChI Key: IEAYECHBGTTWPZ-UHFFFAOYSA-N
    • SMILES: N1(C=NC=C1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 158.0845
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.04
  • Boiling Point: 287.9 °C at 760 mmHg
  • Flash Point: 127.9 °C
  • PSA: 17.82

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